molecular formula C21H15NO7S2 B11576078 Phenyl [(4-methoxyphenyl)sulfonyl](2-oxo-1,3-benzoxathiol-5-yl)carbamate

Phenyl [(4-methoxyphenyl)sulfonyl](2-oxo-1,3-benzoxathiol-5-yl)carbamate

Cat. No.: B11576078
M. Wt: 457.5 g/mol
InChI Key: UFCWANWCQYBFQR-UHFFFAOYSA-N
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Description

PHENYL N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CARBAMATE is a synthetic organic compound that belongs to the class of sulfonyl carbamates. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CARBAMATE typically involves the following steps:

    Formation of the Benzoxathiol Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Carbamate Formation: The final step involves the formation of the carbamate group, which can be done using isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or benzoxathiol moieties.

    Reduction: Reduction reactions can occur at the sulfonyl or carbamate groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of PHENYL N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CARBAMATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    PHENYL N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-4-YL)CARBAMATE: Differing by the position of the substituent on the benzoxathiol ring.

    PHENYL N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-6-YL)CARBAMATE: Another positional isomer.

Uniqueness

The uniqueness of PHENYL N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)CARBAMATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H15NO7S2

Molecular Weight

457.5 g/mol

IUPAC Name

phenyl N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)carbamate

InChI

InChI=1S/C21H15NO7S2/c1-27-15-8-10-17(11-9-15)31(25,26)22(20(23)28-16-5-3-2-4-6-16)14-7-12-18-19(13-14)30-21(24)29-18/h2-13H,1H3

InChI Key

UFCWANWCQYBFQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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